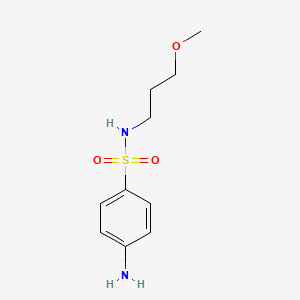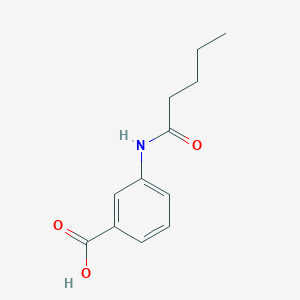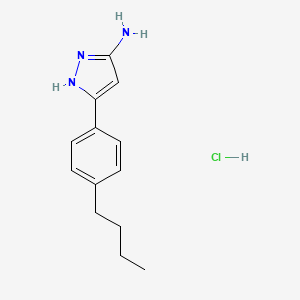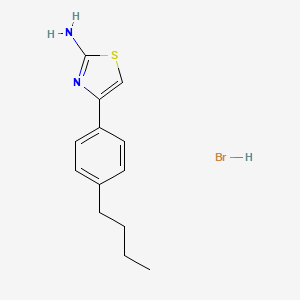![molecular formula C13H14BrN5 B1286131 5-Bromo-3-[2-(pyridin-3-yl)pyrrolidin-1-yl]pyrazin-2-amine CAS No. 893612-17-4](/img/structure/B1286131.png)
5-Bromo-3-[2-(pyridin-3-yl)pyrrolidin-1-yl]pyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-[2-(pyridin-3-yl)pyrrolidin-1-yl]pyrazin-2-amine is a useful research compound. Its molecular formula is C13H14BrN5 and its molecular weight is 320.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hybrid Catalysts in Medicinal Chemistry
Hybrid catalysts, involving organocatalysts, metal catalysts, and nanocatalysts, have been extensively explored for synthesizing pyranopyrimidine scaffolds, which are crucial in medicinal and pharmaceutical industries due to their bioavailability and broad synthetic applications (Parmar, Vala, & Patel, 2023). Such scaffolds, similar in complexity to the compound of interest, highlight the importance of innovative catalysts in developing new pharmaceuticals.
Pyrrolidine in Drug Discovery
Pyrrolidine, a core component of the compound of interest, is a versatile scaffold for novel biologically active compounds. Its saturated nature allows for efficient exploration of the pharmacophore space, contributing significantly to stereochemistry and three-dimensional coverage of molecules. This review emphasizes the role of pyrrolidine and its derivatives in generating target-selective bioactive molecules, underscoring its utility in medicinal chemistry (Li Petri et al., 2021).
Heterocyclic N-oxide in Organic Synthesis and Drug Development
The synthesis and application of heterocyclic N-oxide derivatives, including pyrazine, highlight their significance in organic synthesis, catalysis, and medicinal applications. These compounds have shown potential in forming metal complexes, designing catalysts, and exhibiting various biological activities. This review suggests the compound of interest could have applications in drug development due to the versatile nature of heterocyclic N-oxides (Li et al., 2019).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of various diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .
Biochemical Pathways
Pyrrolidine derivatives have been reported to have a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The presence of the pyrrolidine ring could potentially influence these properties, as it is known to contribute to the structural diversity of drug candidates .
Biochemical Analysis
Biochemical Properties
5-Bromo-3-[2-(pyridin-3-yl)pyrrolidin-1-yl]pyrazin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to specific protein kinases, thereby modulating their activity. This interaction can lead to changes in phosphorylation states of target proteins, affecting downstream signaling pathways . Additionally, this compound can inhibit certain enzymes, such as proteases, by binding to their active sites and preventing substrate access .
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to activate the MAPK/ERK pathway, leading to increased cell proliferation and survival . It also affects gene expression by modulating transcription factors, resulting in altered expression of genes involved in cell cycle regulation and apoptosis . Furthermore, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as protein kinases and transcription factors, altering their activity and function . This binding can result in enzyme inhibition or activation, depending on the target molecule. For instance, the compound can inhibit proteases by occupying their active sites, preventing substrate cleavage . Additionally, it can activate protein kinases by inducing conformational changes that enhance their catalytic activity . These molecular interactions ultimately lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
The effects of this compound can vary over time in laboratory settings. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to gradual degradation, reducing its efficacy . In in vitro and in vivo studies, the long-term effects of this compound include sustained activation of signaling pathways and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modulate target enzymes and signaling pathways without causing significant toxicity . At higher doses, it can induce toxic effects, such as liver damage and oxidative stress . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical and cellular effects . It is crucial to determine the optimal dosage to balance efficacy and safety in animal studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, the compound can inhibit key enzymes in glycolysis and the tricarboxylic acid cycle, leading to altered energy production and metabolite accumulation . Additionally, it can modulate the activity of enzymes involved in lipid metabolism, affecting lipid synthesis and degradation . These interactions highlight the compound’s role in regulating cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its intracellular accumulation . Once inside the cell, it can bind to cytoplasmic and nuclear proteins, influencing its localization and function . The distribution of the compound within tissues depends on factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . For instance, nuclear localization signals (NLS) can direct the compound to the nucleus, where it can modulate gene expression by interacting with transcription factors . Similarly, mitochondrial targeting signals (MTS) can direct the compound to mitochondria, affecting mitochondrial function and energy production . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context .
Properties
IUPAC Name |
5-bromo-3-(2-pyridin-3-ylpyrrolidin-1-yl)pyrazin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN5/c14-11-8-17-12(15)13(18-11)19-6-2-4-10(19)9-3-1-5-16-7-9/h1,3,5,7-8,10H,2,4,6H2,(H2,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMSYRLBCVDSCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC(=CN=C2N)Br)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60587509 |
Source


|
| Record name | 5-Bromo-3-[2-(pyridin-3-yl)pyrrolidin-1-yl]pyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893612-17-4 |
Source


|
| Record name | 5-Bromo-3-[2-(pyridin-3-yl)pyrrolidin-1-yl]pyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(2,4-Dimethoxyphenyl)amino]-3-oxopropanoic acid](/img/structure/B1286050.png)
![3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1286051.png)
![2-[(1,3-Benzodioxol-5-ylcarbonyl)amino]benzoic acid](/img/structure/B1286056.png)











